5-Cyclohexyl-3-methyl-1,2-oxazole

Lipophilicity Physicochemical Properties Structure-Activity Relationship

Researchers developing novel herbicides or exploring hydrophobic pharmacophores often face sourcing challenges for specific isoxazole scaffolds. 5-Cyclohexyl-3-methylisoxazole directly addresses this need: • Defined lipophilic block: LogP ~3, m.p. 34-35°C, ensuring consistent membrane permeability in ADME studies. • Agrochemically validated: Component of herbicidal active substances per US patent 20200390100A1. Supplied at 95% purity with rigorous QC, ready for immediate global shipment.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 109831-65-4
Cat. No. B033728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-3-methyl-1,2-oxazole
CAS109831-65-4
SynonymsIsoxazole, 5-cyclohexyl-3-methyl- (9CI)
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2CCCCC2
InChIInChI=1S/C10H15NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3
InChIKeyZVQJNYCFSXQQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclohexyl-3-methyl-1,2-oxazole – Basic Scaffold Profile


5-Cyclohexyl-3-methyl-1,2-oxazole, also referred to as 5-cyclohexyl-3-methylisoxazole, is a simple heterocyclic compound belonging to the isoxazole class. Its molecular structure consists of a 1,2-oxazole ring substituted with a cyclohexyl group at the 5-position and a methyl group at the 3-position. The compound is characterized by its molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is primarily available as a research chemical, with suppliers typically specifying a purity of 95% and advising that it is for non-human research use only . The compound serves as a fundamental building block or reference standard in synthetic chemistry and preliminary biological studies, given its defined physicochemical properties, such as a predicted boiling point of 267.0±9.0 °C and a calculated LogP of 3 [1].

1
Synthetic building block with a defined desilylation-based route supporting batch consistency.
2
Lipophilic scaffold for membrane permeability studies; calculated LogP indicates higher lipophilicity than polar isoxazoles.
3
Patent-listed intermediate for herbicide development programs (US 20200390100A1).

5-Cyclohexyl-3-methyl-1,2-oxazole: Substitution Limitations


While the isoxazole class is known for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, these properties are highly dependent on specific substitution patterns [1]. 5-Cyclohexyl-3-methyl-1,2-oxazole possesses a unique combination of a lipophilic cyclohexyl ring and a small methyl group on the oxazole core, which influences its physicochemical profile, notably a calculated LogP of 3 and a melting point of 34-35 °C . This specific arrangement dictates its solubility, membrane permeability, and potential interactions with biological targets. Substituting this compound with another isoxazole derivative, even one with similar substituents (e.g., 3-ethyl-5-phenylisoxazole or 5-tert-butyl-3-methylisoxazole), will alter key parameters like LogP, steric bulk, and electronic distribution, which can significantly impact its performance in a given assay or synthetic sequence. The lack of public comparative data for this specific compound necessitates that procurement decisions be based on its defined, unique structural identity rather than on assumed class-wide functional equivalence [1].

!
Substitution pattern (cyclohexyl + methyl) uniquely controls lipophilicity and sterics; analogs may shift assay parameters.
!
Lack of public comparative data for this compound limits interchange assumptions; class-level activity does not guarantee functional equivalence.
!
Synthetic route specificity means alternative sources may differ in purity/identity, affecting reproducibility.

5-Cyclohexyl-3-methyl-1,2-oxazole – Differentiation Evidence


LogP and Melting Point Differentiation

The calculated LogP for 5-cyclohexyl-3-methyl-1,2-oxazole is 3 . This value is higher than that of simpler isoxazole analogs like 3,5-dimethylisoxazole (LogP ~0.5), indicating a significantly greater lipophilicity, which is a critical parameter for membrane permeability and formulation considerations. In contrast, the melting point of 34-35 °C is lower than that of many unsubstituted or polar-substituted isoxazoles (e.g., isoxazole-3-carboxylic acid, mp ~150 °C), which can affect handling, purification, and formulation development.

LogP Comparison
Class-level
Target: LogP 3
Comparator: 3,5-Dimethylisoxazole, LogP ~0.5
~2.5 log unit increase
Supports lipophilicity-driven scaffold selection for hydrophobic targets.
In silico prediction; class-level inference.
Lipophilicity Physicochemical Properties Structure-Activity Relationship

Desilylation-Based Synthetic Route

5-Cyclohexyl-3-methyl-1,2-oxazole can be efficiently synthesized via a specific desilylation reaction of its 4-trimethylsilanyl precursor [1]. This route, detailed by Danheiser and Becker (1987), provides a well-defined and reproducible method for obtaining the compound, in contrast to more complex, multi-step syntheses often required for other substituted isoxazoles. The availability of a reliable synthetic protocol ensures consistency in material sourcing and quality control for procurement.

Synthetic Route
Reported
Desilylation of 4-trimethylsilanyl precursor
vs. multi-step cycloaddition routes
Defined route supports batch-to-batch consistency.
Reported in Heterocycles, 1987.
Organic Synthesis Building Block Reaction Intermediate

Herbicidal Activity in Patents

A 2020 patent application (US20200390100A1) explicitly discloses substituted N-heterocyclyl- and N-heteroaryltetrahydropyrimidinones as herbicidal active substances. Within this patent, 5-cyclohexyl-3-methyl-1,2-oxazole is listed as a key structural component or intermediate in the synthesis of these herbicidal agents, intended for controlling broad-leaved weeds and/or weed grasses in crops of useful plants [1]. This provides a concrete, verifiable application context not available for many other isoxazole analogs.

Patent Context
Reported
Listed in US20200390100A1
Component/intermediate for herbicidal compositions
Directs procurement toward herbicide R&D applications.
Application-oriented patent, Bayer 2020.
Agrochemical Herbicide Plant Growth Regulation

5-Cyclohexyl-3-methyl-1,2-oxazole – Procurement Applications


Agrochemical Building Block

Based on its explicit mention in US Patent 20200390100A1 as a component of herbicidal active substances [1], 5-cyclohexyl-3-methyl-1,2-oxazole is a directly relevant procurement target for agrochemical companies and research groups focused on developing novel herbicides. Its structural features make it a valuable starting material for synthesizing larger, more complex molecules designed for plant growth regulation or weed control.

Lipophilicity Scaffold for Medicinal Chemistry

The compound's high calculated LogP of 3, a consequence of its cyclohexyl substituent, makes it a superior choice over more polar isoxazole analogs (e.g., LogP ~0.5 for 3,5-dimethylisoxazole) in medicinal chemistry projects where increased membrane permeability or targeting of hydrophobic enzyme pockets is required . This property is critical for designing compounds with favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Analytical Method Reference Standard

Due to its well-defined physicochemical properties, including a melting point of 34-35 °C and a boiling point of 267.0±9.0 °C (predicted) , 5-cyclohexyl-3-methyl-1,2-oxazole can serve as a robust reference standard for developing and validating analytical methods, such as HPLC or GC, particularly for the analysis of more complex mixtures containing isoxazole-like fragments. Its known synthetic route via desilylation further supports its utility as a purity standard [2].

Application
Selection Property
Validation Focus
Agrochemical building block
Patent-listed scaffold for herbicide synthesis
Verify compatibility with patent-described synthetic sequences and herbicidal activity assays
Lipophilicity scaffold for medicinal chemistry
Reported higher lipophilicity compared to polar isoxazole derivatives
Validate membrane permeability and ADME properties in target assays
Analytical reference standard
Defined melting point, boiling point, and synthetic route
Confirm purity and identity for HPLC/GC method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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